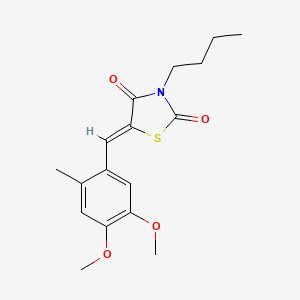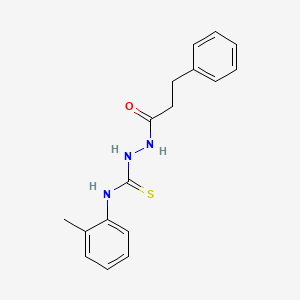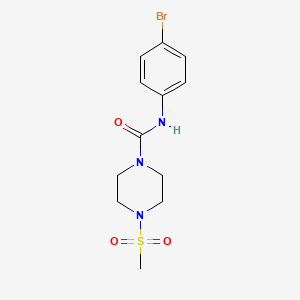
3-butyl-5-(4,5-dimethoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-butyl-5-(4,5-dimethoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with substituted benzoylchlorides. This process is confirmed by elemental analysis, IR, ^1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of these derivatives is often complex and intricate. For instance, crystal structure determination using single-crystal X-ray diffraction data has been employed to understand the spatial arrangement and bonding in similar compounds (Popov-Pergal et al., 2010).
Aplicaciones Científicas De Investigación
Antidiabetic Potential
Studies have revealed the synthesis of 5-substituted thiazolidine-2, 4-diones and their evaluation for hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. These compounds, including those with modifications on the 5-(4-oxybenzyl) moiety, showed substantial activity, suggesting their potential as antidiabetic agents (Sohda et al., 1982).
Antibacterial and Antimicrobial Activities
Research into (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties demonstrated general antibacterial activity against Gram-positive strains and some Gram-negative strains. These findings indicate the utility of thiazolidine derivatives in developing new antibacterial drugs (Trotsko et al., 2018).
Antiproliferative Effects
Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and showed potent antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy (Chandrappa et al., 2008).
Antioxidant Properties
Thiazolidinone derivatives have been synthesized and evaluated as antioxidants for local base oil, demonstrating the potential of these compounds to improve the oxidative stability of industrial oils (Mohammed et al., 2019).
Molecular Docking and Design Studies
In silico design and molecular docking studies of thiazolidin-2,4-dione derivatives have shown potential antimicrobial and antiproliferative activities, underscoring the importance of these compounds in the design of new therapeutic agents (Kumar et al., 2022).
Propiedades
IUPAC Name |
(5Z)-3-butyl-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-5-6-7-18-16(19)15(23-17(18)20)10-12-9-14(22-4)13(21-3)8-11(12)2/h8-10H,5-7H2,1-4H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXZWLUBOXDPB-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)
![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)


![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
